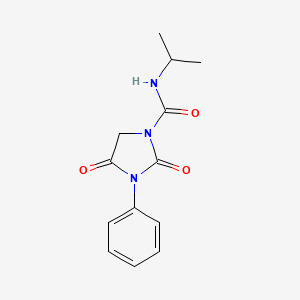
Zinc, chloro(2,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound that features a zinc atom bonded to a chloro group and a 2,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2,4-dimethoxyphenyl)- typically involves the reaction of zinc chloride with 2,4-dimethoxyphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C8H9MgBr→Zn(Cl)(C8H9O2)+MgBrCl
Industrial Production Methods
Industrial production of Zinc, chloro(2,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc compounds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.
Applications De Recherche Scientifique
Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, chloro(2,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Zinc, chloro(2,4-dichlorophenyl)-: Contains chloro groups instead of methoxy groups.
Zinc, chloro(2,4-dihydroxyphenyl)-: Features hydroxy groups instead of methoxy groups.
Uniqueness
Zinc, chloro(2,4-dimethoxyphenyl)- is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s behavior in different chemical environments.
Propriétés
Numéro CAS |
109384-40-9 |
|---|---|
Formule moléculaire |
C8H9ClO2Zn |
Poids moléculaire |
238.0 g/mol |
Nom IUPAC |
chlorozinc(1+);1,3-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CTSLPIJOYINGDX-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=[C-]C=C1)OC.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
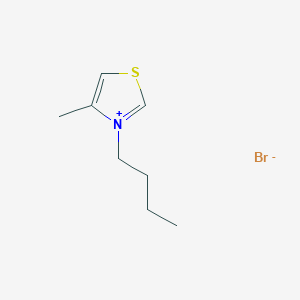
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
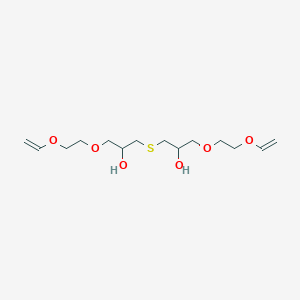
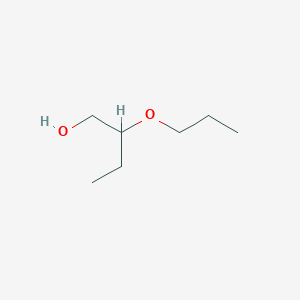
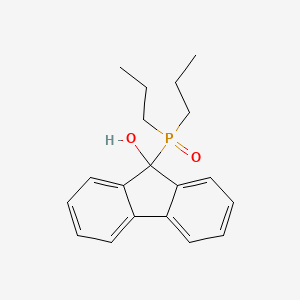


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
